3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid
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Overview
Description
3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid is a heterocyclic compound featuring a thiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiazole derivative.
Formation of the Propanoic Acid Moiety: This can be achieved through the reaction of the thiazole derivative with a suitable carboxylic acid precursor under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often employing continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the thiazole ring to dihydrothiazole derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the amino group or the thiazole ring can be functionalized with various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, amines, and other nucleophiles or electrophiles.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrothiazole derivatives.
Substitution Products: Various functionalized thiazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, 3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing molecular recognition processes.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1,2,4-thiadiazole: Another heterocyclic compound with a similar structure but different electronic properties.
2-Amino-4,5-dimethylthiazole: Similar in structure but with different substituents on the thiazole ring.
3-Amino-1,3,4-thiadiazole: Contains a thiadiazole ring instead of a thiazole ring.
Uniqueness
3-Amino-3-(dimethyl-1,3-thiazol-2-YL)propanoic acid is unique due to the presence of both an amino group and a carboxylic acid moiety, which allows for diverse chemical reactivity and biological activity. Its specific substitution pattern on the thiazole ring also contributes to its distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C8H12N2O2S |
---|---|
Molecular Weight |
200.26 g/mol |
IUPAC Name |
3-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-5(2)13-8(10-4)6(9)3-7(11)12/h6H,3,9H2,1-2H3,(H,11,12) |
InChI Key |
VNXAIZQNICSDNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C(CC(=O)O)N)C |
Origin of Product |
United States |
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